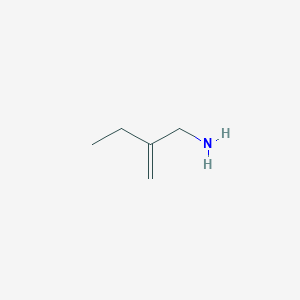

2-(Aminomethyl)but-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)but-1-ene is an organic compound featuring an amino group attached to a butene backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)but-1-ene typically involves the reaction of but-1-ene with formaldehyde and ammonia under controlled conditions. This process can be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)but-1-ene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The double bond in the butene backbone can be reduced to form saturated amines.

Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions using halogen gases or halogenated compounds.

Major Products Formed:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated amines.

Scientific Research Applications

2-(Aminomethyl)but-1-ene is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)but-1-ene involves its interaction with molecular targets through its amino group and double bond. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity allows it to participate in a wide range of chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

2-(Aminomethyl)prop-1-ene: Similar structure but with a shorter carbon chain.

2-(Aminomethyl)pent-1-ene: Similar structure but with a longer carbon chain.

2-(Aminomethyl)butane: Saturated analog without the double bond.

Uniqueness: 2-(Aminomethyl)but-1-ene is unique due to its combination of an amino group and a double bond, which provides distinct reactivity compared to its saturated or differently substituted analogs. This unique structure allows for specific interactions and transformations that are not possible with other similar compounds.

Biological Activity

2-(Aminomethyl)but-1-ene is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

- Molecular Formula: C5H11N

- Molecular Weight: 85.15 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include:

- Alkylation of Amines : Utilizing alkyl halides to introduce the aminomethyl group.

- Reduction Reactions : Reducing imines or nitriles to obtain the desired amine structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Case Study:

A study conducted on the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed:

- Inhibition Zone Diameter (IZD) : The compound demonstrated an IZD of up to 20 mm against Staphylococcus aureus and Escherichia coli when tested at a concentration of 20 mg/mL, indicating substantial antibacterial activity .

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. It has been shown to induce apoptosis in certain cancer cell lines.

Research Findings:

In a study involving breast cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 30% at a concentration of 50 µM after 48 hours.

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit nucleic acid replication.

- Anticancer Mechanism : The compound likely interferes with cell cycle regulation and promotes apoptosis through caspase activation.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against both bacteria types. |

| 2-Aminobutane | Moderate | Low | Less effective in both activities. |

| Butylamine | Low | Moderate | Limited antimicrobial properties. |

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

2-methylidenebutan-1-amine |

InChI |

InChI=1S/C5H11N/c1-3-5(2)4-6/h2-4,6H2,1H3 |

InChI Key |

ZYAKVPKYLCZNMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.